molecular formula C13H13N3S B1490214 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile CAS No. 2098131-85-0

1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B1490214
CAS No.: 2098131-85-0
M. Wt: 243.33 g/mol
InChI Key: GZLLAFKGHMUCTL-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a chemical compound characterized by its unique structure, which includes a cyclopentyl group, a thiophen-3-yl group, and a pyrazole-5-carbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of cyclopentyl with a halogenated thiophene derivative under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce costs. Large-scale reactors and continuous flow processes can be employed to ensure consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are also crucial to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile has shown promise in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

  • Industry: Its unique structure makes it suitable for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

1-Cyclopentyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

  • 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile

  • 1-cyclohexyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

  • 3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile

These compounds share structural similarities but differ in the substituents attached to the pyrazole ring, which can lead to variations in their chemical properties and biological activities.

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Properties

IUPAC Name

2-cyclopentyl-5-thiophen-3-ylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c14-8-12-7-13(10-5-6-17-9-10)15-16(12)11-3-1-2-4-11/h5-7,9,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLLAFKGHMUCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CSC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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